molecular formula C11H15NO3 B029977 (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol CAS No. 1136-52-3

(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol

Cat. No.: B029977
CAS No.: 1136-52-3
M. Wt: 209.24 g/mol
InChI Key: CZFIJMPIIQHVJD-UHFFFAOYSA-N
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Description

(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103697. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Catalytic Applications : A study by Kermagoret and Braunstein (2008) discusses the synthesis of dinuclear complexes involving pyridine alcohol ligands, which were tested in ethylene oligomerization, showcasing their potential in catalysis (Kermagoret & Braunstein, 2008).

  • Structural Analysis : Gallagher et al. (1993) analyzed the structure of a related compound, providing insights into its stereochemistry, which is crucial for understanding its potential applications in synthesis and drug design (Gallagher et al., 1993).

  • Pyrolytic Generation Studies : Brown, Eastwood, and McMullen (1976) conducted a study on the pyrolytic generation of methyleneketene, using derivatives of dioxan, which are structurally related to the compound (Brown, Eastwood, & McMullen, 1976).

  • Hydrogen Bonding in Mixtures : A paper by Marczak, Heintz, and Bucek (2004) investigated the hydrogen bonding in mixtures containing pyridine and its derivatives, which can provide insights into the interaction properties of the compound (Marczak, Heintz, & Bucek, 2004).

  • Iron Complex Synthesis and Study : Bourosh et al. (2018) synthesized and studied iron(II) complexes involving pyridine hemiacetals, which are relevant to understanding the coordination chemistry of similar compounds (Bourosh et al., 2018).

  • Solvent-Dependent Polymorphism : Mazur, Kozioł, and Modzelewska-Banachiewicz (2008) explored the solvent-dependent polymorphism in pyridine derivatives, which is critical for pharmaceutical formulation and material science (Mazur, Kozioł, & Modzelewska-Banachiewicz, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10/h4,13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFIJMPIIQHVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150480
Record name 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol
Source EPA DSSTox
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-52-3
Record name 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1136-52-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol
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Record name 1136-52-3
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Record name 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol
Source European Chemicals Agency (ECHA)
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Record name ISOPROPYLIDENE PYRIDOXINE
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